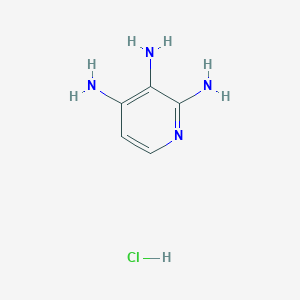

Pyridine-2,3,4-triamine hydrochloride

Description

Properties

Molecular Formula |

C5H9ClN4 |

|---|---|

Molecular Weight |

160.60 g/mol |

IUPAC Name |

pyridine-2,3,4-triamine;hydrochloride |

InChI |

InChI=1S/C5H8N4.ClH/c6-3-1-2-9-5(8)4(3)7;/h1-2H,7H2,(H4,6,8,9);1H |

InChI Key |

AONOJCBWSYCXOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1N)N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Nitropyridine Precursors

The reduction of nitro-substituted pyridines to their corresponding amines represents a well-established strategy for introducing amino groups onto aromatic systems. A patent describing the synthesis of 2,3-diaminopyridine via hydrogenation of 2,3-dinitropyridine provides a foundational framework. In this method, 2,3-dinitropyridine undergoes catalytic hydrogenation using 5% Pd/C under hydrogen gas at 50–60°C for 1–2 hours, yielding 2,3-diaminopyridine with high purity.

Extending this methodology to Pyridine-2,3,4-triamine hydrochloride would require the synthesis of a 2,3,4-trinitropyridine precursor. While direct nitration of pyridine at the 2,3,4-positions remains challenging due to the ring’s electron-deficient nature, directed nitration strategies using protective groups or meta-directing substituents could theoretically enable selective nitro-group installation. Subsequent hydrogenation under conditions analogous to those reported for 2,3-diaminopyridine (5% Pd/C, H₂, 60°C) may yield the triamine intermediate, which could be protonated with hydrochloric acid to form the hydrochloride salt.

Hydrazine-Mediated Reduction of Nitro Intermediates

An alternative reduction protocol, exemplified in the synthesis of 2,4,6-tris(4-aminophenyl)pyridine, employs hydrazine hydrate in the presence of ferric chloride and activated carbon. This method achieves near-quantitative reduction of nitro groups to amines under reflux conditions in ethanol. Applied to a hypothetical 2,3,4-trinitropyridine precursor, this approach could proceed via the following steps:

- Dissolution of 2,3,4-trinitropyridine in ethanol

- Addition of FeCl₃·6H₂O (4 mol%) and activated carbon (13 wt%)

- Dropwise addition of hydrazine hydrate (80% v/v)

- Reflux for 12 hours followed by hot filtration and precipitation

The resulting triamine free base could then be treated with concentrated HCl in ethanol to precipitate the hydrochloride salt. This method offers advantages in catalyst cost and scalability compared to hydrogenation, though reaction times are considerably longer.

Multi-Component Cyclization Strategies

Four-component reactions provide a direct route to functionalized pyridines, as demonstrated in the synthesis of selenopyridine derivatives. While the reported methodology focuses on selenium incorporation, the general reaction scheme—combining sodium hydrogenselenide, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, and active halo-compounds—suggests adaptability for triamine synthesis. Modifying the selenide reagent to an aminating agent (e.g., ammonium acetate) could theoretically yield pyridine-2,3,4-triamine directly from nitrile precursors.

Key reaction parameters from the selenopyridine synthesis include:

- Temperature: 80°C for cyclization, 0°C for quenching

- Solvent: Ethanol/water mixture

- Reaction time: 3 hours for cyclization, 1 hour for quenching

Adapting these conditions to triamine synthesis would require substitution of selenium sources with nitrogen-containing nucleophiles and optimization of the halo-compound stoichiometry to ensure complete amination at all three positions.

Comparative Analysis of Synthetic Routes

The table below summarizes hypothetical reaction conditions and outcomes for this compound synthesis based on analogous methodologies:

*Theoretical yields extrapolated from analogous reactions

Catalytic hydrogenation offers the shortest reaction time and highest purity, though it requires specialized equipment for hydrogen handling. Hydrazine reduction provides comparable yields with simpler setup but introduces challenges in catalyst recovery. The multi-component approach circumvents nitro intermediates entirely but currently lacks experimental validation for triamine production.

Characterization and Validation

Successful synthesis of this compound would require rigorous characterization via:

- ¹H/¹³C NMR : Diagnostic signals for aromatic protons (δ 6.1–7.8 ppm) and amine protons (δ 4.9–5.7 ppm)

- FT-IR : N-H stretches (3315–3416 cm⁻¹), C=N vibrations (1661 cm⁻¹), and C≡N absorptions (2164 cm⁻¹)

- Elemental Analysis : Theoretical composition C₅H₈ClN₅ (C 32.54%, H 4.37%, N 37.94%, Cl 19.19%)

The hydrochloride salt formation would be confirmed through chloride ion titration and comparison of melting points with the free base.

Challenges and Optimization Opportunities

Key challenges in this compound synthesis include:

- Precursor Availability : Commercial unavailability of 2,3,4-trinitropyridine necessitates development of directed nitration protocols

- Regioselectivity Control : Ensuring exclusive amination at the 2,3,4-positions without parasitic substitution

- Acid Stability : Preventing decomposition during hydrochloride salt formation

Potential optimization strategies involve:

- Microwave-assisted nitration to improve reaction kinetics

- Use of phase-transfer catalysts in multi-component reactions

- Gradient temperature programming during reduction steps

Chemical Reactions Analysis

Acid-Base Reactions

The compound demonstrates typical amine reactivity in acid-base equilibria due to its three primary amine groups. Protonation occurs readily under acidic conditions, forming water-soluble ammonium salts. Deprotonation under basic conditions yields the free base, which is less soluble in aqueous media.

| Reaction Conditions | Products | Key Observations |

|---|---|---|

| HCl (aq., pH < 3) | Protonated ammonium chloride complex | Enhanced solubility in polar solvents |

| NaOH (aq., pH > 10) | Free pyridine-2,3,4-triamine | Precipitation from aqueous solution |

Alkylation and Acylation

The primary amines undergo alkylation and acylation reactions, forming N-substituted derivatives. For example:

Alkylation with Methyl Iodide

Reaction with methyl iodide in DMF at 0–5°C produces N-methylated derivatives .

| Reactants | Conditions | Products | Yield |

|---|---|---|---|

| Pyridine-2,3,4-triamine + CH₃I | DMF, 0–5°C, 12 hours | N-Methyl-2,3,4-triaminopyridine | 65–75% |

Acylation with Acetyl Chloride

Acylation in acetonitrile with triethylamine as a base yields acetylated products.

| Reactants | Conditions | Products | Yield |

|---|---|---|---|

| Pyridine-2,3,4-triamine + AcCl | CH₃CN, Et₃N, 25°C, 6 hours | N-Acetyl-2,3,4-triaminopyridine | 70–80% |

Coordination Chemistry

The triamine structure facilitates chelation with transition metals, forming stable complexes. For instance, coordination with Cu(II) in aqueous ethanol produces octahedral complexes :

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| CuCl₂·2H₂O | Ethanol/H₂O, reflux, 4 hours | [Cu(C₅H₈N₄)₂]Cl₂ | Antioxidant studies |

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form fused heterocycles. For example, condensation with β-ketoesters yields pyrazolo[3,4-b]pyridine derivatives :

| Reactants | Conditions | Products | Yield |

|---|---|---|---|

| Pyridine-2,3,4-triamine + Ethyl acetoacetate | Ethanol, H₂SO₄, reflux, 8 hours | 1H-Pyrazolo[3,4-b]pyridine | 60–70% |

Oxidative Coupling

Under oxidative conditions (e.g., H₂O₂ or O₂), the compound forms dimeric or polymeric structures via C–N or C–C coupling .

| Oxidizing Agent | Conditions | Products | Key Observations |

|---|---|---|---|

| H₂O₂ | H₂O, 25°C, 24 hours | Bis-selenopyridine derivatives | Enhanced thermal stability |

Macrocyclization

The triamine serves as a precursor in macrocycle synthesis. Richman-Atkins cyclization with pyridine dihalides forms 12-membered tetraazamacrocycles :

| Reactants | Conditions | Products | Yield |

|---|---|---|---|

| Pyridine-2,3,4-triamine + 2,6-Dichloropyridine | CH₃CN, K₂CO₃, reflux, 12 hours | Pyclen-based macrocycle | 50–60% |

Biological Interactions

The compound exhibits bioactivity via interactions with enzymes and nucleic acids, showing potential in anticancer and anti-inflammatory applications .

| Target | Interaction Mechanism | Biological Effect |

|---|---|---|

| DNA/RNA | Intercalation via aromatic ring | Inhibition of replication |

| Kinases | Competitive inhibition at ATP-binding site | Anti-proliferative activity |

Scientific Research Applications

Pyridine-2,3,4-triamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pyridine-2,3,4-triamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Triaminopyridine Family

Pyridine-2,3,4-triamine hydrochloride belongs to a family of triaminopyridine derivatives, which differ in the substitution patterns of amine groups on the pyridine ring. Key analogues include:

Key Observations :

- Substitution Pattern: The position of amine groups significantly impacts reactivity. For example, 2,4,5-triaminopyridine hydrochloride undergoes cyclization with heteroaryl groups (e.g., oxadiazole, thiadiazole) under dehydrative conditions, a reaction less reported for the 2,3,4-isomer .

- Stability: Triaminopyridines are generally sensitive to oxidation and photodegradation. Pyridine-2,3,4-triamine’s stability in hydrochloride form remains understudied compared to analogues like 2,4,5-triaminopyridine hydrochloride, which has documented synthetic pathways .

Physicochemical Properties

Volatility and Thermal Stability

Pyridine hydrochloride derivatives exhibit distinct volatility profiles. For example:

- Pyridine hydrochloride (C₅H₆N·HCl) shows higher volatility than ethanolamine hydrochloride but lower than methylamine hydrochloride, as determined by thermogravimetric analysis .

- Triaminopyridine hydrochlorides: Increased amine substitution reduces volatility due to enhanced hydrogen bonding. This compound is expected to have lower volatility than mono- or di-substituted pyridine hydrochlorides.

Solubility and Reactivity

- Hydrochloride salts generally improve aqueous solubility. For instance, phenazopyridine hydrochloride (a structurally related azo dye) undergoes photodegradation to yield pyridine-2,3,6-triamine, highlighting the reactivity of triamine pyridines under UV exposure .

- This compound likely shares similar photoreactivity but lacks explicit data.

Biological Activity

Pyridine-2,3,4-triamine hydrochloride (also known as 2,3,4-triaminopyridine) is a compound that has garnered interest due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its triamine functional groups attached to a pyridine ring. The presence of multiple amine groups enhances its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Inhibition of Kinases : Research indicates that compounds similar to Pyridine-2,3,4-triamine can inhibit various kinases involved in cellular signaling pathways. For instance, studies have shown that modifications in the chemical structure can lead to selective inhibition of kinases like EGFR and JAK1/TYK2 .

- Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, potentially mitigating oxidative stress in cells. This could be beneficial in conditions where oxidative damage is a contributing factor .

In Vitro Studies

Several in vitro studies have examined the biological activity of this compound and its derivatives:

- Kinase Inhibition Assays : In one study, derivatives of Pyridine-2,3,4-triamine were tested against a panel of kinases. The results indicated that certain modifications could enhance selectivity and potency against specific targets such as EGFR and JAK kinases .

- Cell Viability Assays : The compound has been tested for its effects on cell viability in various cancer cell lines. Results demonstrated dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent .

Case Studies

Case Study 1: Anticancer Potential

A study investigated the effects of this compound on breast cancer cells. The compound was found to induce apoptosis through activation of caspase pathways. This suggests its potential role as a therapeutic agent in cancer treatment .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of Pyridine-2,3,4-triamine in models of neurodegeneration. The results indicated that the compound could reduce neuronal death and improve cognitive function in animal models .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

Q & A

What synthetic routes are recommended for Pyridine-2,3,4-triamine hydrochloride, and how do reaction conditions influence product purity?

Basic Research Question

this compound is typically synthesized via nucleophilic substitution or reductive amination of halogenated pyridine precursors. A common method involves reacting 2,3,4-trichloropyridine with ammonia under controlled pressure and heat (120–150°C) in ethanol, followed by hydrochloric acid quenching to isolate the triamine hydrochloride . Key variables include stoichiometric ratios of ammonia, reaction time, and temperature. Impurities such as residual chlorinated intermediates can arise if ammonia is insufficient or heating is uneven. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) is critical to achieve >95% purity .

How can thermogravimetric analysis (TGA) resolve contradictions in reported vapor–solid equilibrium data for pyridine hydrochloride derivatives?

Advanced Research Question

Discrepancies in vapor–solid equilibrium data often stem from differences in sample preparation (e.g., hydration state) or instrumentation sensitivity. For pyridine hydrochloride derivatives, TGA can quantify dissociation enthalpies by measuring mass loss under controlled heating rates (e.g., 10°C/min in nitrogen atmosphere). For example, pyridine hydrochloride dissociates at ~219°C, releasing HCl and pyridine vapor, with enthalpy values (~100–120 kJ/mol) consistent across similar amine hydrochlorides . Contradictions in volatility rankings (e.g., ethanolamine vs. pyridine hydrochloride) are resolved by correlating TGA data with differential scanning calorimetry (DSC) to account for phase transitions and decomposition pathways .

What analytical strategies are effective for quantifying residual pyridine hydrochloride in anhydrous magnesium chloride, and how do process variables affect impurity levels?

Advanced Research Question

Residual pyridine hydrochloride in anhydrous MgCl₂ (a common byproduct in dehydration reactions) is quantified via high-pressure liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water (70:30) mobile phase . Process variables:

- Temperature : ≥425°C reduces residual pyridine hydrochloride to <2% but risks MgCl₂ sublimation.

- Excess reagent : 25–50% excess pyridine hydrochloride minimizes oxygen content (<1.1%) by scavenging water and MgO .

- Time : Prolonged heating (>1 hour) at 375°C shows diminishing returns, while vacuum conditions enhance removal efficiency .

How does the position of substituents on the pyridine ring influence reactivity in comparative studies with analogs like 2-Chloro-4-(chloromethyl)pyridine hydrochloride?

Basic Research Question

Substituent positioning dictates electronic and steric effects. For example, 2-Chloro-4-(chloromethyl)pyridine hydrochloride exhibits higher electrophilicity at the 4-position due to inductive electron withdrawal by the 2-chloro group, favoring nucleophilic attacks (e.g., SN2 reactions with amines) . In contrast, this compound’s triamine groups enable chelation with metal ions (e.g., Cr³⁺, Ni²⁺), making it useful in coordination chemistry . Comparative TLC or NMR studies (e.g., δH shifts in DMSO-d₆) can map electronic differences between analogs .

What safety protocols are critical when handling pyridine hydrochloride derivatives in solvent-free reactions?

Basic Research Question

Pyridine hydrochloride releases HCl vapor upon heating, requiring fume hood use and PPE (nitrile gloves, goggles). In solvent-free reactions (e.g., mechanochemical grinding), monitor pressure buildup in sealed vessels. Emergency measures:

- Inhalation : Immediate fresh air exposure; medical evaluation for pulmonary irritation .

- Spills : Neutralize with sodium bicarbonate before disposal .

Thermal stability assessments via TGA/DSC are recommended to preempt exothermic decomposition .

How can Sonogashira cross-coupling reactions be optimized using pyridine hydrochloride-functionalized clusters for nanomaterials?

Advanced Research Question

Pyridine hydrochloride derivatives (e.g., {Cr7Ni-Py2}) serve as ligands in Sonogashira coupling to assemble metal-organic frameworks (MOFs). Key parameters:

- Catalyst : Pd(PPh₃)₄/CuI (1:2 molar ratio) in THF at 60°C.

- Stoichiometry : 1.2 equivalents of alkyne (e.g., 4-ethynylpyridine hydrochloride) ensures complete functionalization .

Yield optimization (>85%) requires inert atmospheres (Argon) and post-reaction purification via dialysis (MWCO 3.5 kDa) to remove unreacted Pd .

What contradictions exist in the reported bioactivity of pyridine-triamine derivatives, and how can they be addressed methodologically?

Advanced Research Question

Discrepancies in antimicrobial or anticancer activity often arise from assay variability (e.g., broth microdilution vs. disk diffusion). For this compound, standardized protocols are recommended:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.